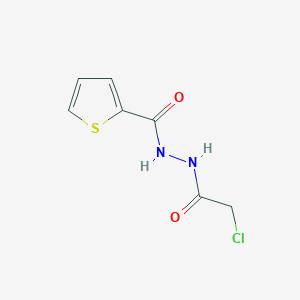

N'-(2-氯乙酰基)噻吩-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

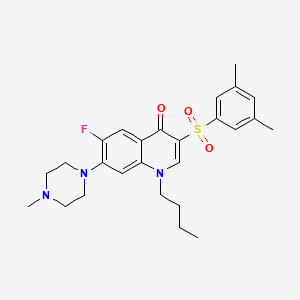

N’-(2-chloroacetyl)thiophene-2-carbohydrazide is a chemical compound with the CAS Number: 199938-17-5 . It has a molecular weight of 218.66 . The compound is typically stored at room temperature and is available in powder form .

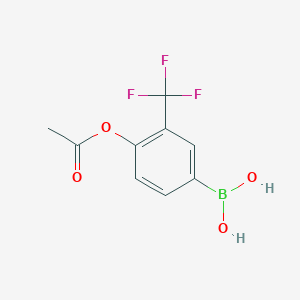

Molecular Structure Analysis

The IUPAC name for this compound is N’-(2-chloroacetyl)-2-thiophenecarbohydrazide . The InChI code for this compound is 1S/C7H7ClN2O2S/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis

N’-(2-chloroacetyl)thiophene-2-carbohydrazide is a powder that is stored at room temperature .科学研究应用

Synthesis of Metal Complexes

N’-(2-chloroacetyl)thiophene-2-carbohydrazide can be used to synthesize transition metal complexes. For example, it has been used to derive Co(II), Ni(II), Cu(II), and Zn(II) complexes . These complexes have been structurally characterized using various techniques such as NMR, IR, UV–visible, mass spectra, magnetic susceptibility, thermogravimetric analysis (TGA), and powder XRD .

Electrochemical Detection of Biomolecules

The synthesized metal complexes of N’-(2-chloroacetyl)thiophene-2-carbohydrazide can be used for the electrochemical detection of biomolecules. For instance, the Co(II) complex has been used to examine the electrocatalysis ability of different concentrations of dopamine (DA) and uric acid (UA) .

Antimicrobial Properties

The metal complexes derived from N’-(2-chloroacetyl)thiophene-2-carbohydrazide have shown bioefficacies against bacteria (Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis) and fungi (Aspergillus niger and Candida albicans) strains .

Antioxidant and Cytotoxic Studies

The ligand and its metal complexes have been evaluated for antioxidant and cytotoxic studies on four different strain of cells (MCF-7, HeLa, K-562, and Vero). Co(II) and Cu(II) coordinated compounds revealed admirable cytotoxicity for MCF-7 and Hela cell lines .

Molecular Docking Studies

Molecular docking studies have been performed on cancer receptors for the determination of binding mode of ligand and its transition metal complexes .

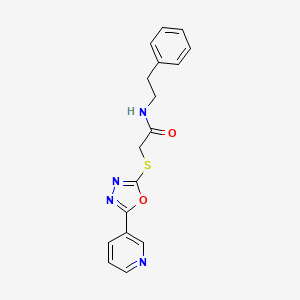

Synthesis of Thiophene-based Derivatives

N’-(2-chloroacetyl)thiophene-2-carbohydrazide can be used to produce thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives . These derivatives have shown potent antiproliferative activity against two human cell lines, namely, breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines .

Computational Chemical Study

Computational chemical studies can be conducted on the produced compounds to understand their properties and behavior .

Drug Development

The produced compounds can be used in the development of new drugs. Their ADME profiles, including physicochemical characteristics, lipophilicity, and drug-likeness, can be predicted .

属性

IUPAC Name |

N'-(2-chloroacetyl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQJOHNJBVAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)thiophene-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)

![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)